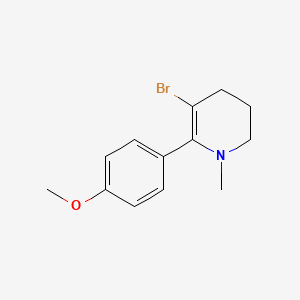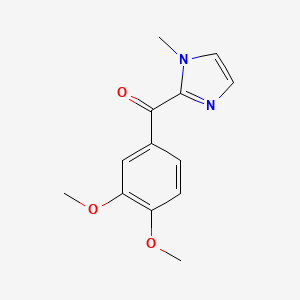
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is an organic compound that features a nitro group, a propanoyloxy group, and a carboximidoyl chloride group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride can be achieved through a multistep process involving nitration, esterification, and chlorination reactions. The general steps are as follows:
Nitration: The nitration of benzene to introduce the nitro group can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at a temperature range of 50-60°C.
Chlorination: The final step involves the conversion of the carboximidoyl group to its chloride form using thionyl chloride or phosphorus trichloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester and chloride groups can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Amino Derivatives: From reduction of the nitro group.
Carboxylic Acids and Alcohols: From hydrolysis of ester and chloride groups.
科学研究应用
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Medicinal Chemistry:
Biological Studies: Used as a probe or reagent in biochemical assays.
作用机制
The mechanism of action of 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester and chloride groups can participate in hydrolysis reactions, releasing active species that can further react with biological molecules.
相似化合物的比较
Similar Compounds
3-Nitrobenzoyl Chloride: Similar structure but lacks the propanoyloxy group.
N-(Propanoyloxy)benzene-1-carboximidoyl Chloride: Lacks the nitro group.
3-Nitrobenzene-1-carboximidoyl Chloride: Lacks the propanoyloxy group.
属性
CAS 编号 |
61101-57-3 |
|---|---|
分子式 |
C10H9ClN2O4 |
分子量 |
256.64 g/mol |
IUPAC 名称 |
[[chloro-(3-nitrophenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H9ClN2O4/c1-2-9(14)17-12-10(11)7-4-3-5-8(6-7)13(15)16/h3-6H,2H2,1H3 |
InChI 键 |
RFRAAHVNVOOZSW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)



![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)






![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)


